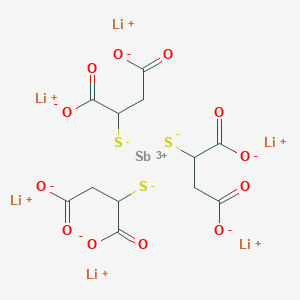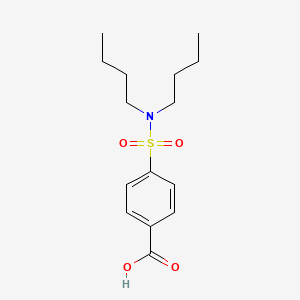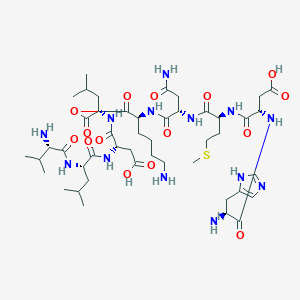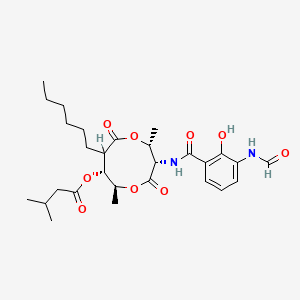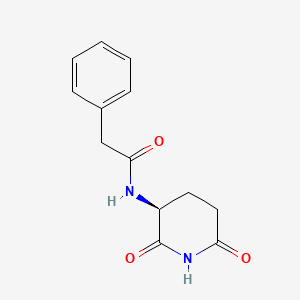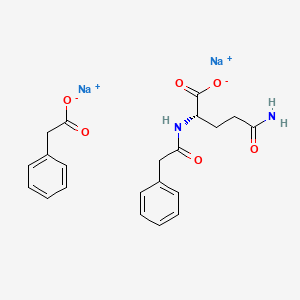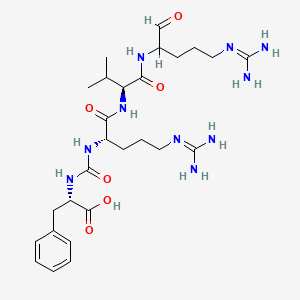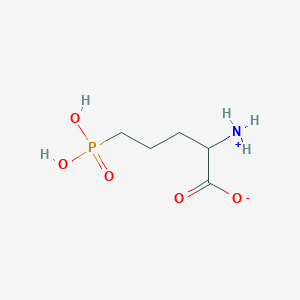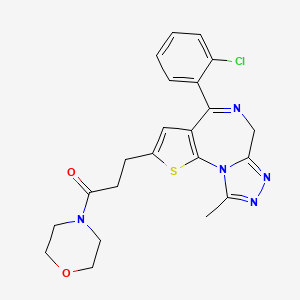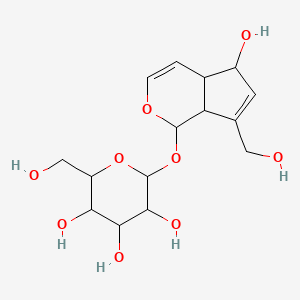
Aucubine
Vue d'ensemble
Description
Applications De Recherche Scientifique
Aucubin has a wide range of scientific research applications due to its diverse biological activities :
Chemistry: Used as a chemotaxonomic marker for the Plantaginaceae family.
Biology: Studied for its role in plant defense mechanisms against herbivores.
Medicine: Exhibits anti-inflammatory, antioxidant, antidiabetic, antimicrobial, anticancer, and hepatoprotective properties.
Industry: Potential use in developing new pharmaceuticals and as a natural insecticide.
Mécanisme D'action
Aucubin exerts its effects through various molecular targets and pathways :
Anti-inflammatory: Inhibits the HMGB1/TLR-4/NF-κB pathway, reducing the production of inflammatory cytokines such as TNF-α and IL-1β.
Antioxidant: Promotes the activation of antioxidant enzymes and reduces oxidative stress.
Neuroprotective: Activates mitophagy and reduces neuroinflammation.
Angiogenesis: Promotes vascular endothelial growth factor receptor 2 (VEGFR2) mediated angiogenesis and reduces bone resorption.
Analyse Biochimique
Biochemical Properties
Aucubin interacts with various enzymes, proteins, and other biomolecules. It has been found to have a wide range of activities, including anti-inflammatory, antioxidant, anxiolytic and antidepressant, antidiabetic, antifibrotic, antimicrobial, anticancer, antihyperlipidemic, gastroprotective, cardioprotective, hepatoprotective, retinoprotective, neuroprotective, osteoprotective, and renoprotective .
Cellular Effects
Aucubin has been shown to have significant effects on various types of cells and cellular processes. It has been found to alleviate oxidative stress and inflammation via Nrf2-mediated signaling activity in experimental traumatic brain injury . It also has been observed to elevate autophagy levels and inhibit apoptosis, thereby conferring neuronal protection .
Molecular Mechanism
Aucubin exerts its effects at the molecular level through various mechanisms. It enhances the translocation of Nrf2 into the nucleus, activates antioxidant enzymes, suppresses excessive generation of reactive oxygen species (ROS), and reduces cell apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, aucubin has been observed to have temporal effects. For instance, in a study on traumatic brain injury, aucubin was administered at various time points after injury, and its effects were observed over time .
Dosage Effects in Animal Models
The effects of aucubin vary with different dosages in animal models. For instance, in a study on traumatic brain injury, different concentrations of aucubin were used, and it was found that aucubin markedly attenuated brain edema, histological damages, and improved neurological and cognitive deficits .
Metabolic Pathways
It is known that aucubin can be deglycosylated into its aglycone, aucubigenin .
Transport and Distribution
It is known that aucubin is unstable and can be deglycosylated into its aglycone, aucubigenin .
Subcellular Localization
It is known that aucubin can interact with various biomolecules and exert its effects at the molecular level .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Aucubin can be isolated from plant sources using various chromatographic techniques. The extraction process typically involves the use of solvents such as methanol or ethanol, followed by purification using column chromatography . The stationary phase often used is C-18, and the mobile phase is a water-methanol solution made in gradients .
Industrial Production Methods: Industrial production of aucubin involves large-scale extraction from plant materials. The process includes drying the plant material, grinding it into a fine powder, and then extracting aucubin using solvents. The extract is then purified using techniques such as high-performance liquid chromatography (HPLC) to obtain pure aucubin .
Analyse Des Réactions Chimiques
Types of Reactions: Aucubin undergoes various chemical reactions, including hydrolysis, oxidation, and glycosylation .
Common Reagents and Conditions:
Hydrolysis: Aucubin can be hydrolyzed to its aglycone form, aucubigenin, using acidic or enzymatic conditions.
Oxidation: Oxidative cleavage at the C7-C8 bond can produce secoiridoids.
Glycosylation: The final steps in the biosynthesis of iridoids, including aucubin, often involve O-glycosylation.
Major Products:
Aucubigenin: Formed through hydrolysis of aucubin.
Secoiridoids: Produced through oxidative cleavage.
Comparaison Avec Des Composés Similaires
Aucubin is unique among iridoid glycosides due to its specific biological activities and chemical structure . Similar compounds include:
Propriétés
IUPAC Name |
2-[[5-hydroxy-7-(hydroxymethyl)-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-1-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O9/c16-4-6-3-8(18)7-1-2-22-14(10(6)7)24-15-13(21)12(20)11(19)9(5-17)23-15/h1-3,7-21H,4-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJWJHRPNHPHBRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(C2C1C(C=C2CO)O)OC3C(C(C(C(O3)CO)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Aucubin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036562 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
356 mg/mL at 20 °C | |
| Record name | Aucubin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036562 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
479-98-1 | |
| Record name | Aucubin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036562 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
181 °C | |
| Record name | Aucubin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036562 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action attributed to aucubin's neuroprotective effects?
A1: Aucubin exhibits neuroprotective effects by attenuating oxidative stress and promoting the expression of neurotrophic factors like brain-derived neurotrophic factor and insulin-like growth factor-I. [, ]
Q2: How does aucubin impact inflammation in the context of osteoarthritis?
A2: Aucubin demonstrates anti-inflammatory effects in osteoarthritis by inhibiting chondrocyte apoptosis and reducing the production of reactive oxygen species (ROS). [, ]
Q3: What signaling pathway is implicated in aucubin's protective effect against cardiac remodeling after myocardial infarction?
A3: Aucubin protects against cardiac remodeling post-myocardial infarction through the activation of the neuronal nitric oxide synthase (nNOS)/nitric oxide (NO) pathway, which attenuates ROS production and inhibits the apoptosis signal-regulating kinase 1 (ASK1)/c-Jun N-terminal kinase (JNK) pathway. []
Q4: How does aucubin interact with the TLR4/NF-κB pathway in the context of cerebral ischemia and reperfusion injury?
A4: Aucubin exhibits neuroprotective effects against cerebral ischemia and reperfusion injury by inhibiting the Toll-like receptor 4 (TLR4)/nuclear factor-κB (NF-κB) inflammatory signaling pathway, thus reducing neuroinflammation. []
Q5: What role does autophagy play in aucubin's alleviation of methotrexate-induced enteritis?
A5: Aucubin has been shown to alleviate methotrexate-induced enteritis by inducing autophagy, a cellular process involved in degrading and recycling cellular components. []
Q6: What is the molecular formula and weight of aucubin?
A6: Aucubin has a molecular formula of C15H22O9 and a molecular weight of 346.33 g/mol. []
Q7: How does pH affect the stability of aucubin in aqueous solutions?
A7: Aucubin is most stable in alkaline conditions (pH ~10) and degrades rapidly in highly acidic environments. []
Q8: What is the impact of ionic strength on aucubin degradation?
A8: Higher ionic strength accelerates aucubin degradation in acidic solutions (pH 4.01). []
Q9: How do metal ions influence aucubin stability?
A9: The presence of metal ions, particularly Cu2+ and Fe3+, accelerates aucubin degradation at pH 7.16. Conversely, Zn2+ slows down the degradation process. []
Q10: What analytical techniques are commonly employed to determine aucubin content in plant materials?
A10: High-performance liquid chromatography (HPLC) and high-performance thin-layer chromatography (HPTLC) are commonly used to determine aucubin content in plant materials. [, ]
Q11: How is liquid chromatography-mass spectrometry (LC-MS) utilized in aucubin research?
A11: LC-MS is used for both the analysis of aucubin in plant extracts and for confirming the identity of isolated aucubin. []
Q12: What spectroscopic techniques are helpful in characterizing aucubin?
A12: Fourier-transform infrared spectroscopy (FT-IR) is used to identify functional groups in isolated aucubin. []
Q13: Has the pharmacokinetic profile of aucubin been studied in animal models?
A13: Yes, a pharmacokinetic study of aucubin has been conducted in Sprague-Dawley rats after oral administration, providing insights into its absorption, distribution, metabolism, and excretion. []
Q14: What in vitro models have been used to study the neuroprotective effects of aucubin?
A14: The neuroprotective effects of aucubin have been investigated in vitro using PC12 cells subjected to hydrogen peroxide-induced apoptosis and primary cultured retinal cells exposed to oxidative stress. [, ]
Q15: What animal models have been employed to assess the therapeutic potential of aucubin in osteoarthritis?
A15: The destabilization of the medial meniscus (DMM) mouse model has been utilized to evaluate the effects of aucubin on osteoarthritis progression. []
Q16: Has aucubin shown efficacy in ameliorating the effects of passive smoking in preclinical studies?
A16: Yes, aucubin administration has demonstrated positive effects in a rat model of passive smoking-induced osteoporosis, improving bone mineral density and other parameters. []
Q17: What are the findings from preclinical studies investigating aucubin's role in wound healing?
A17: Aucubin has shown promising results in promoting wound healing in both normal and hyperglycemic rat models, indicating its potential as a therapeutic agent for diabetic wound healing. [, ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(7-Methoxy-1-methyl-9H-pyrido[3,4-b]indol-9-yl)acetonitrile](/img/structure/B1666043.png)
